molecular formula C16H26O2 B12682630 2,4,6-Trimethyl-alpha-(2-methylallyl)cyclohex-3-ene-1-methyl acetate CAS No. 94201-02-2

2,4,6-Trimethyl-alpha-(2-methylallyl)cyclohex-3-ene-1-methyl acetate

Cat. No.: B12682630
CAS No.: 94201-02-2
M. Wt: 250.38 g/mol
InChI Key: GQXKQCLTSPXTEE-UHFFFAOYSA-N
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Description

2,4,6-Trimethyl-alpha-(2-methylallyl)cyclohex-3-ene-1-methyl acetate is an organic compound with the molecular formula C16H26O2. It is known for its unique structure, which includes a cyclohexene ring substituted with multiple methyl groups and an acetate functional group. This compound is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-Trimethyl-alpha-(2-methylallyl)cyclohex-3-ene-1-methyl acetate typically involves the reaction of 2,4,6-trimethylcyclohex-3-ene-1-methanol with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction mixture is typically subjected to distillation to separate the desired product from by-products and unreacted starting materials.

Chemical Reactions Analysis

Types of Reactions

2,4,6-Trimethyl-alpha-(2-methylallyl)cyclohex-3-ene-1-methyl acetate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the acetate group to an alcohol.

    Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted cyclohexene derivatives.

Scientific Research Applications

2,4,6-Trimethyl-alpha-(2-methylallyl)cyclohex-3-ene-1-methyl acetate is utilized in several scientific research fields:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Used in the production of fragrances and flavoring agents due to its pleasant aroma.

Mechanism of Action

The mechanism of action of 2,4,6-Trimethyl-alpha-(2-methylallyl)cyclohex-3-ene-1-methyl acetate involves its interaction with specific molecular targets. The acetate group can undergo hydrolysis to release acetic acid, which can then participate in various biochemical pathways. The cyclohexene ring and its substituents can interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2,4,6-Trimethylcyclohex-3-ene-1-methanol: Similar structure but lacks the acetate group.

    2,4,6-Trimethylcyclohex-3-ene-1-carboxylic acid: Contains a carboxylic acid group instead of an acetate group.

    2,4,6-Trimethylcyclohex-3-ene-1-methyl ether: Contains an ether group instead of an acetate group.

Uniqueness

2,4,6-Trimethyl-alpha-(2-methylallyl)cyclohex-3-ene-1-methyl acetate is unique due to its combination of a cyclohexene ring with multiple methyl groups and an acetate functional group. This unique structure imparts specific chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

CAS No.

94201-02-2

Molecular Formula

C16H26O2

Molecular Weight

250.38 g/mol

IUPAC Name

[3-methyl-1-(2,4,6-trimethylcyclohex-3-en-1-yl)but-3-enyl] acetate

InChI

InChI=1S/C16H26O2/c1-10(2)7-15(18-14(6)17)16-12(4)8-11(3)9-13(16)5/h8,12-13,15-16H,1,7,9H2,2-6H3

InChI Key

GQXKQCLTSPXTEE-UHFFFAOYSA-N

Canonical SMILES

CC1CC(=CC(C1C(CC(=C)C)OC(=O)C)C)C

Origin of Product

United States

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